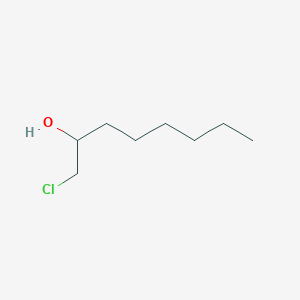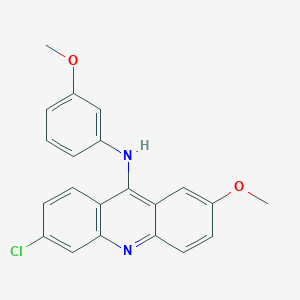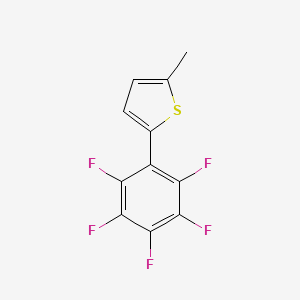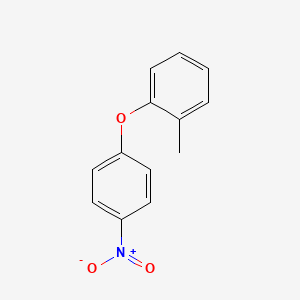![molecular formula C14H14O2 B14116179 2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14116179.png)
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a heterocyclic organic compound that belongs to the dibenzofuran family It is characterized by its two benzene rings fused to a central furan ring, with additional substituents that include two methyl groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where an acyl chloride reacts with a dibenzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials such as polymers and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound, lacking the additional methyl and ketone groups.
Dibenzo[b,d]thiophene: A sulfur analog with similar structural features.
Phomodione: A derivative with additional functional groups that exhibit biological activity.
Uniqueness
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific substituents, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,4-dihydrodibenzofuran-1-one |
InChI |
InChI=1S/C14H14O2/c1-14(2)8-7-11-12(13(14)15)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
ZPUDWYQDBKLVJO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C1=O)C3=CC=CC=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116111.png)



![[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B14116155.png)
![(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14116159.png)
![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)


![N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B14116174.png)


